molecular formula C47H60N7O10P B8269886 DMT-2mu-O-Me-rG(ib) amidite CAS No. 251647-55-9

DMT-2mu-O-Me-rG(ib) amidite

Cat. No.: B8269886
CAS No.: 251647-55-9
M. Wt: 914.0 g/mol
InChI Key: LADCDGNEBIQAAU-SBCRAQIVSA-N
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Description

DMT-2’O-MOE-rG(ib) Phosphoramidite is a phosphoramidite compound that belongs to the family of amides of trivalent phosphorus acid (H₃PO₃). It is a derivative of nucleotides and guanosine, specifically designed for use in the stereochemical synthesis of phosphorothioate oligonucleotides . This compound is widely utilized in the field of oligonucleotide synthesis due to its high purity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’O-MOE-rG(ib) Phosphoramidite involves several steps, starting with the protection of the guanosine base. The 5’-hydroxyl group of guanosine is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is modified with a methoxyethyl (MOE) group. The N² position of guanosine is protected with an isobutyryl (ib) group.

Industrial Production Methods

Industrial production of DMT-2’O-MOE-rG(ib) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DMT-2’O-MOE-rG(ib) Phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DMT-2’O-MOE-rG(ib) Phosphoramidite has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.

    Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers for gene silencing and regulation.

    Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

    Industry: Applied in the production of diagnostic probes and molecular biology reagents

Mechanism of Action

The mechanism of action of DMT-2’O-MOE-rG(ib) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The modified oligonucleotides exhibit increased stability and resistance to nuclease degradation. The methoxyethyl group enhances hybridization affinity and reduces off-target effects. The compound targets specific nucleotide sequences, allowing for precise gene regulation and silencing .

Comparison with Similar Compounds

DMT-2’O-MOE-rG(ib) Phosphoramidite is unique due to its combination of protective groups and modifications. Similar compounds include:

    DMT-2’O-MOE-rA(ib) Phosphoramidite: Similar structure but with adenine instead of guanine.

    DMT-2’O-MOE-rC(ib) Phosphoramidite: Similar structure but with cytosine instead of guanine.

    DMT-2’O-MOE-rU(ib) Phosphoramidite: Similar structure but with uracil instead of guanine

These compounds share similar synthetic routes and applications but differ in their base modifications, which can influence their hybridization properties and stability.

Properties

CAS No.

251647-55-9

Molecular Formula

C47H60N7O10P

Molecular Weight

914.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

InChI Key

LADCDGNEBIQAAU-SBCRAQIVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Origin of Product

United States

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